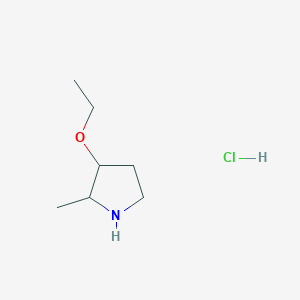![molecular formula C8H14O3 B1487389 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde CAS No. 1999611-98-1](/img/structure/B1487389.png)
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Surface-mediated Self-coupling of Ethanol on Gold
Research by Liu et al. (2009) explored the transformation of ethanol to its carbonyl compounds, including acetaldehyde, on Au(111) surfaces. The study revealed that the product distribution strongly depends on the surface oxygen coverage, with ethoxy and acetate identified as key intermediates. This work provides insight into the mechanistic origins of gold-mediated oxidation of alcohols, which could be relevant for understanding reactions involving similar acetaldehyde derivatives (Liu et al., 2009).
Decomposition Kinetics of 2-alkoxypropionic Acids
Rotinov et al. (1999) analyzed the decomposition mechanism of 2-alkoxypropionic acids to form acetaldehyde, demonstrating a two-step process involving an elimination of the alkoxy substituent. This study's findings on reaction mechanisms and kinetics contribute to the broader understanding of acetaldehyde formation from similar structures (Rotinov et al., 1999).
Hydrogenation of Acetaldehyde on Au(111)
Meng et al. (2012) investigated the hydrogenation pathways of acetaldehyde on Au(111), proposing hydroxyethyl as an intermediate. This detailed study on surface species and reaction pathways might offer parallels to reactions involving related acetaldehyde structures (Meng et al., 2012).
Oxidation of Ethanol to Acetaldehyde
Gong and Mullins (2008) focused on the oxidative conversion of ethanol into acetaldehyde on Au(111), providing mechanistic details that might be applicable to understanding the reactivity of similar compounds in the presence of gold catalysts (Gong & Mullins, 2008).
Biodegradation Mechanisms of Linear Alcohol Ethoxylates
Huber et al. (2000) studied the anaerobic biodegradation mechanisms of linear alcohol ethoxylates, shedding light on the microbial attack on these molecules and potentially providing insights into the environmental fate and breakdown of related acetaldehyde derivatives (Huber et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(cyclopropylmethoxy)ethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-3-4-10-5-6-11-7-8-1-2-8/h3,8H,1-2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSGPTCBTVHYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



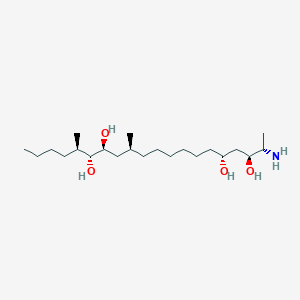
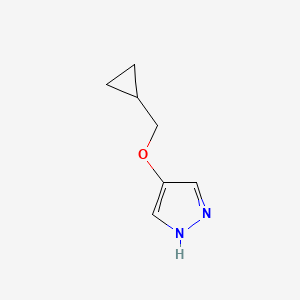
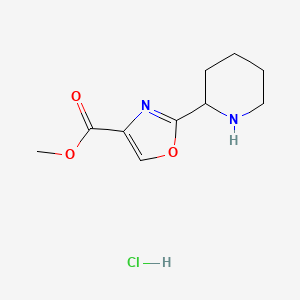
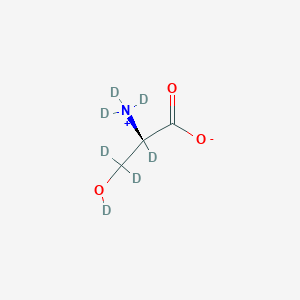
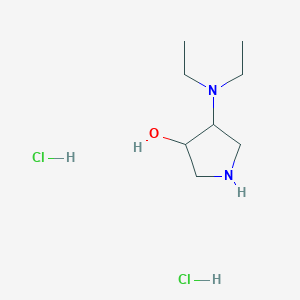
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)
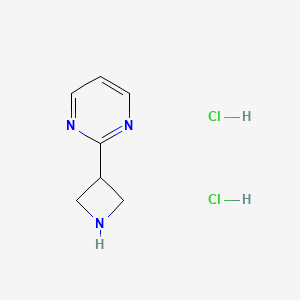
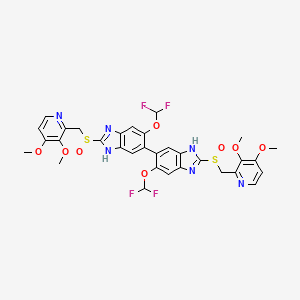
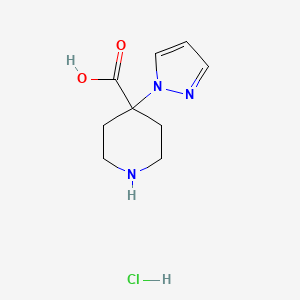
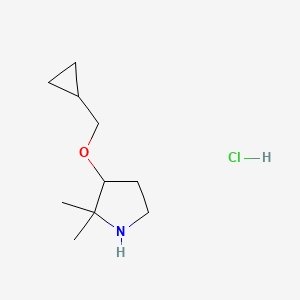
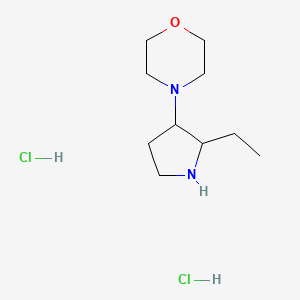
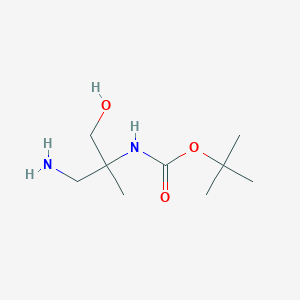
![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
